Shield-2
CAS No.: 1013621-70-9
Cat. No.: VC0543130
Molecular Formula: C35H51N3O7
Molecular Weight: 625.8 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1013621-70-9 |
---|---|
Molecular Formula | C35H51N3O7 |
Molecular Weight | 625.8 g/mol |
IUPAC Name | [(1R)-3-(3,4-dimethoxyphenyl)-1-[3-(2-morpholin-4-ylethoxy)phenyl]propyl] (2S)-1-(pentan-3-ylcarbamoyl)piperidine-2-carboxylate |
Standard InChI | InChI=1S/C35H51N3O7/c1-5-28(6-2)36-35(40)38-17-8-7-12-30(38)34(39)45-31(15-13-26-14-16-32(41-3)33(24-26)42-4)27-10-9-11-29(25-27)44-23-20-37-18-21-43-22-19-37/h9-11,14,16,24-25,28,30-31H,5-8,12-13,15,17-23H2,1-4H3,(H,36,40)/t30-,31+/m0/s1 |
Standard InChI Key | IIRCDQURVMVUTA-IOWSJCHKSA-N |
Isomeric SMILES | CCC(CC)NC(=O)N1CCCC[C@H]1C(=O)O[C@H](CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)OCCN4CCOCC4 |
SMILES | O=C([C@H]1N(C(NC(CC)CC)=O)CCCC1)O[C@@H](C2=CC=CC(OCCN3CCOCC3)=C2)CCC4=CC=C(OC)C(OC)=C4 |
Canonical SMILES | CCC(CC)NC(=O)N1CCCCC1C(=O)OC(CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)OCCN4CCOCC4 |
Appearance | Solid powder |
Introduction
Chemical Properties and Structure
Shield-2 is a small molecule with the following chemical properties:
Property | Value |
---|---|
Molecular Weight | 625.8 |
Molecular Formula | C₃₅H₅₁N₃O₇ |
CAS Number | 1013621-70-9 |
IUPAC Name | (1R)-3-(3,4-Dimethoxyphenyl)-1-[3-[2-(4-morpholinyl)ethoxy]phenyl]propyl (2S)-1-[[(1-ethylpropyl)amino]carbonyl]-2-piperidinecarboxylate |
Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 1 year |
The chemical structure of Shield-2 contains several key functional groups, including a morpholine ring, dimethoxyphenyl group, and a piperidinecarboxylate moiety. Notably, Shield-2 features an achiral urea component that replaces the chiral 2-arylbutyric ester found in its predecessor, Shield-1 . This structural modification significantly simplifies the synthesis process while maintaining the compound's biological activity.
Mechanism of Action
Shield-2 functions as a stabilizing ligand for mutant versions of the FK506-binding protein (FKBP). The mechanism involves:
FKBP-Derived Destabilizing Domains
Shield-2 interacts specifically with destabilizing domains (DDs) derived from the human FKBP12 protein . These domains are engineered mutants of FKBP, particularly the F36V variant, which are unstable and rapidly degraded when expressed in mammalian cells .
Protein Stabilization
When fused to a protein of interest, these destabilizing domains confer their instability to the entire fusion protein, leading to rapid proteasomal degradation. Shield-2 binds to these domains with high affinity, preventing degradation and allowing the accumulation of the fusion protein . This mechanism provides researchers with a "chemical switch" to control protein levels post-translationally.
Binding Affinity
Shield-2 binds to the FKBP(F36V) protein with a dissociation constant (Kᴅ) of 29 nM . While this affinity is approximately 12-fold lower than that of Shield-1 (Kᴅ of 2.4 nM), it remains sufficiently potent for effective control of protein stability in cellular systems .
Synthesis and Development
The development of Shield-2 represents a significant advancement in chemical biology tools for protein regulation. The synthesis pathway involves:
Synthetic Pathway
The synthesis of Shield-2 follows an efficient process that incorporates an achiral urea component, which significantly simplifies the synthesis compared to Shield-1 . The synthetic route begins with the acylation of an alcohol with Fmoc-protected pipecolinic acid, followed by treatment with piperidine to furnish an amine intermediate. This intermediate is then treated with triphosgene and 3-aminopentane to create a urea structure. The final steps involve deprotection of the phenol with TBAF and alkylation with 4-(2-hydroxyethyl)morpholine under Mitsunobu conditions .
Advantages of Shield-2 Synthesis
The synthesis of Shield-2 is notably more straightforward than that of Shield-1, making it more accessible for research applications. The replacement of the chiral 2-arylbutyric ester with an achiral urea eliminates the need for stereoselective synthesis steps while maintaining the compound's biological activity .
Applications in Research
Shield-2 has diverse applications in biological research, particularly in the study of protein function:
Protein Function Studies
The Shield-2 system allows researchers to directly investigate the function of specific proteins by manipulating their levels in cells with temporal precision. This approach is particularly valuable for studying proteins whose constitutive expression might be toxic or lethal to cells .
Conditional Protein Expression
By fusing a protein of interest to an FKBP-derived destabilizing domain, researchers can achieve conditional expression through the addition or removal of Shield-2. This system enables rapid changes in protein levels (within 15-30 minutes) without the delays associated with transcriptional or translational regulation methods .
Dose-Dependent Control
Shield-2 allows for dose-dependent control of protein levels, making it particularly useful for studying biological processes where protein concentration exerts a strong effect on function . Researchers can titrate Shield-2 concentrations to achieve varying levels of protein stabilization.
Comparison with Shield-1
Shield-2 represents an evolution in the development of FKBP ligands, with several notable differences from its predecessor:
Property | Shield-1 | Shield-2 |
---|---|---|
Dissociation Constant (Kᴅ) | 2.4 nM | 29 nM |
Relative Potency in Cells | Approximately 12-fold higher | Baseline |
Chemical Structure | Contains chiral 2-arylbutyric ester | Contains achiral urea |
Synthesis Complexity | More complex | Simplified |
Application | FKBP-derived destabilizing domain stabilizing ligand | FKBP-derived destabilizing domain stabilizing ligand |
While Shield-1 exhibits higher binding affinity and cellular potency, Shield-2 offers advantages in terms of synthetic accessibility, potentially making it more widely available for research applications .
Supplier | Pack Size | Price (as of April 2025) |
---|---|---|
TargetMol | 25 mg | $1,520 |
TargetMol | 50 mg | $1,980 |
TargetMol | 100 mg | $2,500 |
CymitQuimica | 25 mg | €1,444.00 |
CymitQuimica | 50 mg | €1,882.00 |
CymitQuimica | 100 mg | €2,375.00 |
The compound is typically supplied with high purity (>98%) and is available in various quantities to accommodate different research needs .
Research Systems Utilizing Shield-2
The FKBP-destabilizing domain system using Shield-2 has been integrated into several research platforms:
ProteoTuner Technology
The ProteoTuner system, developed by Takara Bio, incorporates the Shield-based protein regulation technology for controlling protein expression in mammalian cells . This system utilizes a 12 kDa mutant of the FKBP protein as a destabilizing domain that can be expressed as a tag on a protein of interest, with Shield compounds serving as the stabilizing ligand.
Regulated Protein Function in Model Organisms
The Shield system has been applied to various model organisms beyond mammalian cell culture, enabling temporal control of protein function in more complex biological systems. This technology has facilitated studies on protein function in contexts where traditional genetic approaches might be limited .
Future Directions and Implications
The development of Shield-2 and related compounds represents a significant advancement in chemical biology tools for protein regulation:
Development of Additional Ligands
The success of Shield-2 encourages the development of additional ligands with varied biophysical and pharmacological properties . Such diversity would provide researchers with a toolkit of compounds to address specific experimental requirements.
Expanding Applications
As the technology matures, applications of Shield-2 and similar compounds continue to expand into new areas of biological research. The ability to control protein levels with temporal precision offers unique advantages for studying dynamic cellular processes, developmental biology, and disease mechanisms .
Integration with Other Technologies
The Shield system has potential for integration with other cutting-edge technologies, such as optogenetics or CRISPR-based approaches, to create hybrid systems with enhanced spatial and temporal control over protein function.
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